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Abstract
(1R,2S)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that serves as a versatile

building block in synthetic organic chemistry and has garnered attention for its biological

activities. This technical guide provides a comprehensive overview of its chemical and physical

properties, detailed experimental protocols for its synthesis and analysis, and an exploration of

its role as a chiral auxiliary and its interaction with the N-methyl-D-aspartate (NMDA) receptor.

Chemical and Physical Properties
(1R,2S)-2-Amino-1,2-diphenylethanol, also known as (1R,2S)-(-)-2-amino-1,2-diphenyl-

ethanol, is a white to pale yellow crystalline powder.[1] Its fundamental properties are

summarized in the table below.
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Property Value Reference(s)

Molecular Formula C₁₄H₁₅NO [2][3]

Molecular Weight 213.28 g/mol [4]

CAS Number 23190-16-1 [4]

Melting Point 142-144 °C [5]

Optical Rotation [α]²⁵/D -7.0° (c=0.6 in ethanol) [5]

Appearance
White to pale yellow crystal or

powder
[1]

Solubility

Soluble in polar solvents like

ethanol, methanol, and

chloroform.[6][7] Likely has low

solubility in non-polar solvents.

[7]

[6][7]

Spectroscopic Data
The structural elucidation of (1R,2S)-2-Amino-1,2-diphenylethanol is supported by various

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and

aliphatic protons. The protons on the phenyl rings typically appear as multiplets in the range

of δ 7.2-7.4 ppm. The methine protons (CH-OH and CH-NH₂) appear as distinct signals, with

their chemical shifts and coupling constants being crucial for confirming the stereochemistry.

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the two phenyl groups and the

two aliphatic carbons. The carbons of the phenyl rings resonate in the aromatic region

(typically δ 125-145 ppm), while the benzylic carbons (C-OH and C-NH₂) appear at higher

field.

Infrared (IR) Spectroscopy
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The IR spectrum of (1R,2S)-2-Amino-1,2-diphenylethanol displays characteristic absorption

bands corresponding to its functional groups. Key peaks include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

N-H stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the

primary amine.

C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-amino-1,2-diphenylethanol would be

expected to show a molecular ion peak (M⁺) at m/z 213. Common fragmentation patterns for

amino alcohols include the loss of water (M-18), cleavage adjacent to the amino group, and

fragmentation of the phenyl rings.[6][8]

Experimental Protocols
Synthesis of (1R,2S)-2-Amino-1,2-diphenylethanol
A common method for the synthesis of the racemic erythro-2-amino-1,2-diphenylethanol is the

reduction of benzoin oxime.[3] The enantiomerically pure (1R,2S) isomer can be obtained

through resolution of the racemate or via asymmetric synthesis.

Protocol: Catalytic Hydrogenation of Benzoin Oxime

This protocol describes the synthesis of the racemic erythro-2-amino-1,2-diphenylethanol.

Materials:

Benzoin oxime
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Methanol

10% Palladium on carbon (Pd/C)

Hydrogen gas source

Filtration apparatus

Procedure:

Dissolve benzoin oxime in methanol in a suitable hydrogenation vessel.

Carefully add 10% Pd/C catalyst to the solution.

Pressurize the vessel with hydrogen gas to approximately 50 psi.

Stir the reaction mixture at room temperature for 6 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, carefully depressurize the vessel and filter the reaction mixture to remove

the Pd/C catalyst.

Wash the catalyst with methanol.

Combine the filtrate and washings and remove the solvent under reduced pressure to obtain

the crude product.

Recrystallize the crude solid from methanol to yield pure erythro-2-amino-1,2-

diphenylethanol.

Chiral High-Performance Liquid Chromatography
(HPLC) Analysis
The enantiomeric purity of (1R,2S)-2-Amino-1,2-diphenylethanol can be determined by chiral

HPLC.

General HPLC Conditions:
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Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak AD-H,

Chiralcel OD-H) is often effective.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar

modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be

optimized for the specific column and system.

Detection: UV detection at a wavelength where the phenyl groups absorb (e.g., 220 nm or

254 nm).

Flow Rate: Typically around 1.0 mL/min.

Applications in Asymmetric Synthesis
(1R,2S)-2-Amino-1,2-diphenylethanol is a valuable chiral auxiliary. A chiral auxiliary is a

stereogenic group that is temporarily incorporated into a prochiral substrate to direct a

subsequent stereoselective reaction. After the desired transformation, the auxiliary can be

removed and ideally recycled.

Workflow for the Use as a Chiral Auxiliary:

Synthesis and Application Workflow

Prochiral Substrate

Chiral AdductAttachment

(1R,2S)-2-Amino-
1,2-diphenylethanol

(Chiral Auxiliary)
Diastereoselective

Reaction Diastereomeric Product Cleavage of Auxiliary

Enantiomerically
Enriched Product

Recovered Auxiliary

Click to download full resolution via product page

Caption: General workflow for the application of (1R,2S)-2-Amino-1,2-diphenylethanol as a

chiral auxiliary.
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Biological Activity: NMDA Receptor Antagonism
(1R,2S)-2-Amino-1,2-diphenylethanol and its derivatives have been shown to have an affinity

for the N-methyl-D-aspartate (NMDA) receptor, acting as antagonists.[9] The NMDA receptor is

a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and

memory.

NMDA Receptor Signaling Pathway
The NMDA receptor is a complex ion channel that, when activated by the binding of glutamate

and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺ ions into the neuron. This

calcium influx triggers a cascade of downstream signaling events. As an antagonist, (1R,2S)-2-
Amino-1,2-diphenylethanol would block this channel, thereby inhibiting these downstream

effects.

NMDA Receptor Signaling Pathway and Antagonism

Glutamate

NMDA Receptor

Glycine / D-Serine

Ca²⁺ Influx

Downstream Signaling
(e.g., CaMKII, CREB activation,

Gene Expression)

Synaptic Plasticity,
Learning & Memory

(1R,2S)-2-Amino-
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(Antagonist)
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Click to download full resolution via product page

Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of (1R,2S)-2-
Amino-1,2-diphenylethanol.

Experimental Protocol: [³H]MK-801 Binding Assay
The affinity of a compound for the NMDA receptor can be determined using a radioligand

binding assay, such as the [³H]MK-801 binding assay.[10] MK-801 is a non-competitive NMDA

receptor antagonist that binds to a site within the ion channel.

Principle: This assay measures the ability of a test compound to displace the radiolabeled

[³H]MK-801 from its binding site on the NMDA receptor in a preparation of rat brain

membranes.

Materials:

Rat forebrain membranes (source of NMDA receptors)

[³H]MK-801 (radioligand)

Test compound ((1R,2S)-2-Amino-1,2-diphenylethanol)

Glutamate and Glycine (to open the channel for [³H]MK-801 binding)

Assay buffer (e.g., Tris-HCl)

Scintillation cocktail and counter

Procedure:

Prepare rat forebrain membranes according to standard protocols.

In a series of tubes, incubate the membranes with a fixed concentration of [³H]MK-801,

saturating concentrations of glutamate and glycine, and varying concentrations of the test

compound.

Incubate the mixture to allow binding to reach equilibrium.
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Separate the bound from free radioligand by rapid filtration through glass fiber filters.

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity

using a scintillation counter.

Analyze the data to determine the concentration of the test compound that inhibits 50% of

the specific [³H]MK-801 binding (IC₅₀). This value can be used to calculate the binding affinity

(Ki).

Safety and Handling
(1R,2S)-2-Amino-1,2-diphenylethanol is classified as a skin and eye irritant and may cause

respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat, should be worn when handling this compound. It should be

stored in a cool, dry, and well-ventilated area.

Conclusion
(1R,2S)-2-Amino-1,2-diphenylethanol is a chiral molecule with significant utility in both

synthetic chemistry and pharmacology. Its well-defined stereochemistry makes it an effective

chiral auxiliary for the synthesis of enantiomerically enriched compounds. Furthermore, its

antagonistic activity at the NMDA receptor suggests its potential as a lead compound for the

development of novel therapeutics targeting neurological disorders. This guide has provided a

detailed overview of its properties, synthesis, analysis, and applications to aid researchers in

their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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